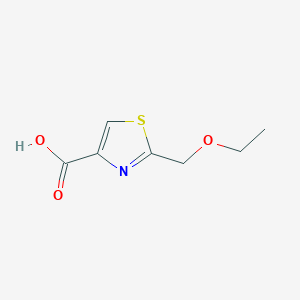

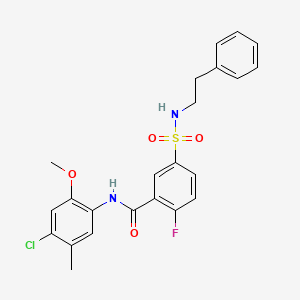

![molecular formula C8H5F3IN3 B2827782 3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 2137586-79-7](/img/structure/B2827782.png)

3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular weight of 327.05 . It is stored at room temperature and is in powder form .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in various studies . The synthesis process often involves a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis

The molecular structure of “3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” can be represented by the InChI code: 1S/C8H5F3IN3/c1-4-6(12)7-13-3-2-5(8(9,10)11)15(7)14-4/h2-3H,1H3 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” often involve Suzuki–Miyaura cross-coupling reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Physical And Chemical Properties Analysis

“3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a powder that is stored at room temperature . Its molecular weight is 327.05 . The compound has a dipole moment change (Δμ) calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including 3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They are used as fluorescent molecules to study the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Bioimaging Applications

These compounds have been used in bioimaging applications. Their fluorescent properties make them useful for visualizing and tracking biological processes at the molecular and cellular levels .

Organic Light-Emitting Devices

Pyrazolo[1,5-a]pyrimidines are also used in the development of organic light-emitting devices. Their ability to emit light when an electric current is applied makes them suitable for use in devices such as organic LEDs .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions .

Antitrypanosomal Activity

This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity . They can potentially be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness.

Estrogen Receptor Activity

Although not directly related to 3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, similar pyrazolo[1,5-a]pyrimidines have been used to distinguish the various activities of the two estrogen receptors . This suggests potential applications in the field of endocrinology and cancer research.

Safety and Hazards

Future Directions

The future directions for “3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” could involve further exploration of its synthesis and potential applications. For instance, the Suzuki–Miyaura cross-coupling reaction could be further optimized . Additionally, the compound’s potential inhibitory activity against monoamine oxidase B suggests it could be further studied in the context of neurodegenerative disorders .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to have antitrypanosomal activity , suggesting they may interfere with the life cycle of trypanosomes or inhibit enzymes crucial to their survival.

Biochemical Pathways

As purine analogues, pyrazolo[1,5-a]pyrimidines may interfere with purine metabolism, which is essential for dna and rna synthesis, signal transduction, and energy transfer .

Result of Action

Given its potential antitrypanosomal activity , it may lead to the death of trypanosome parasites.

properties

IUPAC Name |

3-iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3IN3/c1-4-6(12)7-13-3-2-5(8(9,10)11)15(7)14-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTBVGSCSGYJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

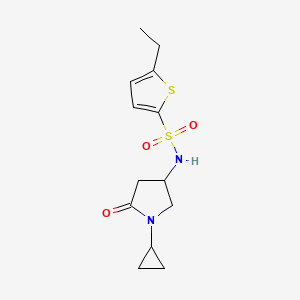

![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)

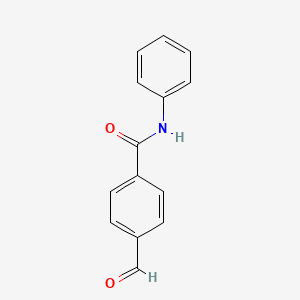

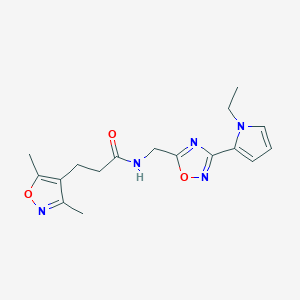

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide](/img/structure/B2827705.png)

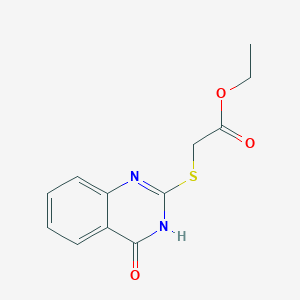

![Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate](/img/structure/B2827707.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2827709.png)

![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2827710.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2827713.png)

![3-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2827714.png)